molecular formula C17H11Cl2F3N4O B2598522 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-(4-chlorobenzyl)oxime CAS No. 318248-53-2

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-(4-chlorobenzyl)oxime

Cat. No.: B2598522
CAS No.: 318248-53-2
M. Wt: 415.2
InChI Key: ODMYBIDQGUBJKY-YCPBAFNGSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-5-carbaldehyde O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C17H11Cl2F3N4O and its molecular weight is 415.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • This compound is used as a precursor in Sonogashira-type cross-coupling reactions to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes. These intermediates are transformed into 1-phenylpyrazolo[4,3-c]pyridines and 1-phenylpyrazolo[4,3-c]pyridine 5-oxides through various catalyzed reactions. These processes are accompanied by detailed NMR spectroscopic investigations (Vilkauskaitė, Šačkus, & Holzer, 2011).

  • The compound is involved in the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their oxides, achieved through microwave-assisted treatment and subsequent cyclization. This also includes NMR spectroscopy for structural analysis (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).

Antimicrobial and Antioxidant Activities

  • New series of related compounds have been synthesized and demonstrated to exhibit broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings are supported by in silico molecular docking studies, suggesting potential as inhibitors of bacterial enzymes (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Synthesis Techniques and Eco-Friendly Approaches

  • The compound's derivatives are synthesized using both conventional and non-conventional techniques, highlighting the importance of eco-friendly conditions in chemical synthesis (Gadakh, Pandit, Rindhe, & Karale, 2010).

Crystal Structure Analysis

  • The crystal structure of related compounds has been determined using X-ray diffraction, revealing insights into molecular geometry and intermolecular interactions (Xu & Shi, 2011).

Insecticidal Activities

  • Derivatives of this compound have been synthesized and shown to possess significant insecticidal activities, demonstrating potential for use in insecticide research (Xiao et al., 2020).

Electrosynthesis Techniques

  • Electrosynthesis techniques have been employed for oxidizing related pyrazole derivatives, offering environmentally friendly alternatives for chemical synthesis (Abdel-Azzem & Zahran, 1994).

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N4O/c18-13-3-1-11(2-4-13)10-27-25-9-14-5-6-24-26(14)16-15(19)7-12(8-23-16)17(20,21)22/h1-9H,10H2/b25-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMYBIDQGUBJKY-YCPBAFNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=CC=NN2C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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